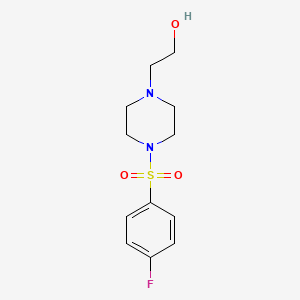

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C12H17FN2O3S . It has a molecular weight of 288.34 . The IUPAC name for this compound is 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanol .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol” consists of a piperazine ring which is substituted at one nitrogen atom by a (4-fluorophenyl)sulfonyl group and at the other nitrogen atom by a 2-hydroxyethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol” include a molecular weight of 288.34 and a molecular formula of C12H17FN2O3S .Scientific Research Applications

Application in Carbohydrate Chemistry

- Summary of Application: The compound is used as a protecting group for hydroxyl groups in carbohydrate chemistry . It has been designed, synthesized, and evaluated for this purpose .

- Methods of Application: The compound is used to protect 4-fluorobenzyl alcohol. It is stable under acidic conditions and can be cleaved under mild basic conditions .

- Results: The compound was successfully used to protect the unreactive 4-OH in a galactose building block that was later used in the synthesis of 6-aminohexyl galabioside .

Application as an Inhibitor of Human Equilibrative Nucleoside Transporters

- Summary of Application: The compound is used as an inhibitor of human equilibrative nucleoside transporters (ENTs). It is more selective to ENT2 than to ENT1 .

- Methods of Application: The compound was tested in nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 .

- Results: The compound reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km. It did not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .

Application in Synthesis of New Derivatives

- Summary of Application: The compound is used in the synthesis of new derivatives of 1,2,4-triazole with piperazine moiety .

- Methods of Application: The compound is obtained via a four-step protocol .

- Results: The structure of the new Mannich base is assigned by HRMS, IR, 1H, and 13C NMR spectra .

Application in Antifungal Activity

- Summary of Application: Some compounds have shown fungicidal activity against C. galibrata ATCC 15126 strain .

- Methods of Application: The compound was tested against C. galibrata clinical isolates .

- Results: The results reveal that these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231; however, 9a and 9d display fungicidal activity against C. galibrata ATCC 15126 strain .

Application in Organic Synthesis

- Summary of Application: The compound is used in the synthesis of new derivatives of 1,2,4-triazole with piperazine moiety .

- Methods of Application: The compound is obtained via a four-step protocol .

- Results: The structure of the new Mannich base is assigned by HRMS, IR, 1H, and 13C NMR spectra .

Application in Pharmacologic Characterization

properties

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O3S/c13-11-1-3-12(4-2-11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFQUZYKYWVTAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368335 |

Source

|

| Record name | 2-[4-(4-Fluorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol | |

CAS RN |

331845-78-4 |

Source

|

| Record name | 4-[(4-Fluorophenyl)sulfonyl]-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331845-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(4-Fluorobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)

![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)

![4-fluoro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1299535.png)

![2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1299545.png)

![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)